Thermal Stability: Activation Energy for Gas-Phase Decomposition Relative to Allyl Ethyl Ether
Allylcyclohexylamine exhibits a quantifiably lower activation energy for unimolecular gas-phase decomposition compared to allyl ethyl ether, a classic reference compound for retro-ene eliminations. The energy of activation for N-allyl cyclohexyl amine is 171.7 kJ/mol, which is 15.3 kJ/mol lower than that for allyl ethyl ether (187.0 kJ/mol) [1]. This difference is attributed to the polarization of the C–N bond and the electronegativity of nitrogen, which accelerate the rate-determining step compared to the oxygen analog. The reaction proceeds via a concerted six-membered cyclic transition state, producing cyclohexylimine and propene [1].
| Evidence Dimension | Activation Energy (Ea) for Thermal Decomposition |
|---|---|
| Target Compound Data | 171.7 kJ/mol |
| Comparator Or Baseline | Allyl ethyl ether: 187.0 kJ/mol |
| Quantified Difference | 15.3 kJ/mol lower (8.2% reduction) |
| Conditions | Gas-phase elimination, theoretical calculations at CBS-QB3 and M06/6-311++G(d,p) level |
Why This Matters
This lower activation energy indicates that allylcyclohexylamine undergoes thermal decomposition more readily than its oxygen analog, a critical parameter for designing and optimizing high-temperature synthetic processes or assessing thermal stability during storage and handling.
- [1] Theoretical calculations on the mechanism of the elimination kinetics of allyl cyclohexyl-, -amine, -sulfide, -ether, and allyl ethyl ether in the gas phase. Computational and Theoretical Chemistry. 2016;1092:1-7. doi:10.1016/j.comptc.2016.07.017 View Source
